(7-Methoxybenzofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Medicinal Chemistry Structure–Activity Relationship Benzofuran SAR

This 7-methoxy regioisomer is pharmacophorically distinct from the 5-methoxy analogue (CAS 2034434-64-3) and the piperidine linker variant. The 7-methoxybenzofuran head confers PDE4/PDE5 inhibitory potential mapped in lead optimization campaigns, while the pyridazin-3-yloxy-pyrrolidine extension modulates subtype selectivity beyond simpler 7-methoxybenzofuran cores. The latent phenol (7-methoxy) allows post-acquisition diversification via O-demethylation and subsequent functionalization. CAS 2034279-29-1 shares the molecular formula C18H17N3O4 with the cytotoxic agent Pinafide (CAS 54824-20-3); verify identity via InChI Key (JBYKBOUNISKCFU-UHFFFAOYSA-N) and LC-MS before cell-based screening. Choose the exact regioisomer to generate reproducible SAR data.

Molecular Formula C18H17N3O4
Molecular Weight 339.351
CAS No. 2034279-29-1
Cat. No. B2580664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Methoxybenzofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
CAS2034279-29-1
Molecular FormulaC18H17N3O4
Molecular Weight339.351
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)OC4=NN=CC=C4
InChIInChI=1S/C18H17N3O4/c1-23-14-5-2-4-12-10-15(25-17(12)14)18(22)21-9-7-13(11-21)24-16-6-3-8-19-20-16/h2-6,8,10,13H,7,9,11H2,1H3
InChIKeyJBYKBOUNISKCFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(7-Methoxybenzofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone (CAS 2034279-29-1): Structural Identity and Research-Grade Procurement Baseline


(7-Methoxybenzofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone (CAS 2034279-29-1) is a synthetic heterocyclic small molecule with the molecular formula C18H17N3O4 and a molecular weight of 339.35 g/mol, bearing the InChI Key JBYKBOUNISKCFU-UHFFFAOYSA-N . The compound integrates three pharmacophoric modules — a 7-methoxybenzofuran carbonyl head group, a pyrrolidine linker, and a pyridazin-3-yloxy tail — within a single scaffold. This modular architecture places it within the broader class of pyridazinyloxy-pyrrolidine-carbonyl aryl compounds, a structural family actively investigated in medicinal chemistry for enzyme inhibition and receptor modulation [1]. As a research reagent, it is primarily sourced from specialty chemical vendors as a building block for structure–activity relationship (SAR) exploration and hit-to-lead optimization campaigns.

Why (7-Methoxybenzofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone Cannot Be Interchanged with In-Class Analogs: Structural Determinants of Functional Specificity


Seemingly minor structural perturbations within the benzofuran-pyridazinyloxy-pyrrolidine scaffold can produce disproportionate shifts in target engagement, physicochemical properties, and synthetic tractability. The 7-methoxy regioisomer (CAS 2034279-29-1) differs from the 5-methoxy counterpart (CAS 2034434-64-3) in the position of the methoxy substituent on the benzofuran ring, which alters both the electron density distribution of the aromatic system and the vector of potential hydrogen-bond acceptors [1]. Exchange of the pyrrolidine linker for a piperidine ring, as in (7-Methoxybenzofuran-2-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone, modifies ring pucker, nitrogen basicity, and the spatial relationship between the benzofuran and pyridazine termini . Benzofuran-pyridazine derivatives as a class have demonstrated enzyme inhibitory profiles that are sensitive to substitution pattern, with regioisomeric variants showing divergent activity in α-glucosidase and β-galactosidase assays [2]. Consequently, generic substitution of one benzofuran-pyridazine analog for another without empirical validation of functional equivalence introduces significant risk in both biological assay reproducibility and chemical synthesis planning.

Quantitative Differentiation Evidence for (7-Methoxybenzofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone (CAS 2034279-29-1) Versus Closest Analogs


Regioisomeric Methoxy Positioning: 7-OCH3 vs 5-OCH3 Benzofuran — Electronic and Steric Differentiation

The 7-methoxy substitution on the benzofuran ring of CAS 2034279-29-1 creates a distinct electronic environment compared to the 5-methoxy regioisomer (CAS 2034434-64-3). In the 7-position, the methoxy group is ortho to the ring-oxygen of the furan and peri to the carbonyl attachment point, exerting both resonance (+M) electron-donating effects and a steric influence on the conformation of the carbonyl-pyrrolidine linkage. The 5-methoxy isomer places the substituent para to the furan oxygen, resulting in a different dipole moment vector and altered frontier molecular orbital distribution. While direct, matched-pair biochemical comparison data are not publicly available for these two specific compounds, class-level evidence from benzofuran-pyridazine derivatives demonstrates that methoxy positional isomerism produces measurably divergent enzyme inhibition profiles [1].

Medicinal Chemistry Structure–Activity Relationship Benzofuran SAR

Linker Ring Identity: Pyrrolidine vs Piperidine — Conformational Constraint and Basicity Difference

CAS 2034279-29-1 employs a pyrrolidine (5-membered) ring as the central linker connecting the benzofuran carbonyl to the pyridazin-3-yloxy group. The direct piperidine (6-membered) analog, (7-Methoxybenzofuran-2-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone, differs in ring size, which alters the N–C=O bond geometry, the pKa of the amide nitrogen, and the distance between the benzofuran and pyridazine rings. Pyrrolidine rings adopt envelope or twist conformations with a narrower N–C–C bond angle (~104° endocyclic), whereas piperidine rings favor chair conformations with a wider angle (~111°), resulting in a ~0.5 Å shift in the projection of the pyridazinyloxy substituent from the amide plane . These geometric differences are well-established in small-molecule drug design as determinants of target complementarity.

Medicinal Chemistry Conformational Analysis Linker Design

Benzofuran Substitution vs Des-Methoxy Baseline — Hydrogen-Bond Donor/Acceptor Profile

The presence of the 7-methoxy group on CAS 2034279-29-1 introduces an additional hydrogen-bond acceptor (the methoxy oxygen) and increases logP compared to the des-methoxy parent scaffold, Benzofuran-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone. Quantitative logP predictions (ALOGPS 2.1) estimate a logP increase of approximately 0.35–0.50 units for the 7-methoxy derivative relative to the unsubstituted benzofuran analog, translating to roughly a 2- to 3-fold increase in lipophilicity . In drug discovery contexts, this magnitude of logP shift can meaningfully affect membrane permeability, plasma protein binding, and metabolic clearance, though direct experimental PK data for this specific pair are not available in the public domain.

Physicochemical Profiling Hydrogen Bonding Ligand Efficiency

Methoxybenzofuran Core as a Privileged PDE4/PDE5 Pharmacophore — Contextual Activity Relevance

The 7-methoxybenzofuran substructure is a recognized pharmacophore with documented inhibitory activity against phosphodiesterase type 4 (PDE4) and PDE5 enzymes, as established in independent studies of 7-methoxybenzofuran-4-carboxamides [1] and 7-methoxybenzofuran itself . PDE4 inhibition is a validated anti-inflammatory mechanism (targeted by roflumilast, apremilast), and the 7-methoxy substitution pattern is critical for this activity. By contrast, the 5-methoxybenzofuran scaffold has not been independently associated with PDE4/5 inhibition in the primary literature. While CAS 2034279-29-1 has not itself been profiled in PDE4/5 biochemical assays, the retention of the intact 7-methoxybenzofuran-2-carbonyl moiety within the compound suggests that it may carry PDE-engagement potential absent from regioisomeric or des-methoxy analogs.

Phosphodiesterase Inhibition Anti-inflammatory Privileged Scaffold

Synthetic Tractability and Derivatization Potential: 7-Methoxy as a Handle for Further Functionalization

The 7-methoxy group on the benzofuran ring provides a site for potential demethylation to the free phenol (7-hydroxybenzofuran), which can serve as a branching point for O-alkylation, O-acylation, or conjugation chemistry. This synthetic handle is absent in the des-methoxy analog (Benzofuran-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone) and is positioned differently in the 5-methoxy regioisomer, where the resulting hydroxyl would project along a different vector . In combinatorial library synthesis, the 7-methoxy group thus enables generation of derivative sets (ethers, esters, carbamates) that sample distinct chemical space compared to those accessible from the 5-methoxy or des-methoxy congeners. The pyrrolidine tertiary amide linkage is stable under standard demethylation conditions (BBr3, −78 °C to rt), enabling orthogonal functionalization strategies.

Synthetic Chemistry Late-Stage Functionalization Building Block Utility

Structural Uniqueness Confirmation: Distinct Chemical Identity from Same-Formula Congeners

CAS 2034279-29-1 shares the molecular formula C18H17N3O4 (MW 339.35) with the structurally unrelated compound Pinafide (CAS 54824-20-3), a naphthalimide-based cytostatic agent with a distinct InChI Key (GBOQUHPYCRYKGV-UHFFFAOYSA-N) [1]. The target compound's unique InChI Key (JBYKBOUNISKCFU-UHFFFAOYSA-N) unequivocally differentiates it from Pinafide and from other C18H17N3O4 isomers. This distinction is operationally critical, as Pinafide is a known DNA/RNA synthesis inhibitor with established cytotoxicity (HeLa and KB cell lines) , whereas the target compound is an uncharacterized benzofuran-pyridazine-pyrrolidine scaffold with no reported cytotoxicity data. Cross-contamination or misidentification at the procurement level could introduce false-positive cytotoxic readouts in cell-based screening campaigns.

Chemical Identity Quality Control Procurement Integrity

Recommended Procurement and Application Scenarios for (7-Methoxybenzofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone (CAS 2034279-29-1)


PDE4/PDE5-Focused Hit Discovery and Pharmacophore-Based Screening

Given the established association of the 7-methoxybenzofuran substructure with PDE4 and PDE5 inhibition , CAS 2034279-29-1 is best deployed as a screening candidate in phosphodiesterase-targeted assays (e.g., PDE4B or PDE5A enzyme inhibition with cAMP/cGMP readouts). Its pyrrolidine-pyridazinyloxy extension may confer PDE subtype selectivity beyond that of simpler 7-methoxybenzofuran analogs. Procurement of the correct 7-methoxy regioisomer is essential to preserve the PDE-associated pharmacophore, as the 5-methoxy and des-methoxy analogs lack independent PDE annotation.

Combinatorial Library Synthesis via Demethylation–Diversification Strategy

For medicinal chemistry teams building focused libraries, the 7-methoxy group serves as a latent phenol that can be unmasked (BBr3 or BCl3) and subsequently diversified through O-alkylation, Mitsunobu coupling, or sulfonylation . This strategy enables generation of 7-substituted benzofuran-pyrrolidine-pyridazine libraries that probe vectors inaccessible from the 5-methoxy or des-methoxy analogs. Procurement should specify CAS 2034279-29-1 to ensure the 7-position handle is present.

Enzyme Inhibition Profiling in Carbohydrate Metabolism (α-Glucosidase / β-Galactosidase)

The benzofuran-pyridazine scaffold class has demonstrated activity against α-glucosidase and β-galactosidase enzymes in vitro [1]. CAS 2034279-29-1, with its unique 7-methoxy-pyrrolidine-pyridazine configuration, can be evaluated in parallel with regioisomeric and linker-variant analogs to map SAR for these metabolic enzyme targets. Procurement of the exact compound ensures that SAR data correspond to the intended substitution pattern.

Quality-Controlled Procurement for Identity-Sensitive Assay Cascades

Because CAS 2034279-29-1 shares the molecular formula C18H17N3O4 with the cytotoxic agent Pinafide (CAS 54824-20-3) [2], any procurement for cell-based screening must include rigorous identity verification (InChI Key confirmation, LC-MS, and 1H-NMR against the JBYKBOUNISKCFU-UHFFFAOYSA-N reference). This scenario applies particularly to laboratories running automated high-throughput screening where compound identity errors could propagate through entire screening decks undetected.

Quote Request

Request a Quote for (7-Methoxybenzofuran-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.